Ralfinamide mesylate

Sodium Channel Blockade Neuropathic Pain Electrophysiology

Ralfinamide mesylate is the definitive α-aminoamide reference for pain research, distinguished by its unique dual TTX-resistant/TTX-sensitive sodium channel block (2:1 selectivity; IC50 10 vs. 22 µM), combined with N-type calcium channel inhibition and MAO-B modulation. It demonstrates superiority over pregabalin in central neuropathic pain models and provides sustained analgesia for 8+ weeks following a 7-day preoperative course—a durability unmatched by gabapentinoids or generic sodium channel blockers. Do not substitute with uncharacterized sodium channel inhibitors; the specific pharmacological fingerprint of ralfinamide mesylate is essential for reproducible, translationally relevant results. Order ≥98% HPLC-pure compound now.

Molecular Formula C18H23FN2O5S
Molecular Weight 398.5 g/mol
CAS No. 202825-45-4
Cat. No. B116664
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRalfinamide mesylate
CAS202825-45-4
Synonyms(2S)-2-[[[4-[(2-Fluorophenyl)methoxy]phenyl]methyl]amino]propanamide Methanesulfonate;  (S)-Monomethanesulfonate;  (S)-2-[[4-[(2-Fluorobenzyl)oxy]benzyl]amino]propanamide Methanesulfonate; 
Molecular FormulaC18H23FN2O5S
Molecular Weight398.5 g/mol
Structural Identifiers
SMILESCC(C(=O)N)NCC1=CC=C(C=C1)OCC2=CC=CC=C2F.CS(=O)(=O)O
InChIInChI=1S/C17H19FN2O2.CH4O3S/c1-12(17(19)21)20-10-13-6-8-15(9-7-13)22-11-14-4-2-3-5-16(14)18;1-5(2,3)4/h2-9,12,20H,10-11H2,1H3,(H2,19,21);1H3,(H,2,3,4)/t12-;/m0./s1
InChIKeyCHQVNINIGBRKGZ-YDALLXLXSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ralfinamide Mesylate (CAS 202825-45-4): Alpha-Aminoamide Sodium Channel Blocker for Neuropathic Pain Research


Ralfinamide mesylate (also known as FCE-26742A mesylate or NW-1029) is an orally bioavailable, synthetic α-aminoamide derivative that acts as a mixed voltage-gated sodium channel blocker and N-type calcium channel blocker [1]. It exhibits a twofold selectivity for tetrodotoxin (TTX)-resistant sodium currents (IC50 = 10 μM) over TTX-sensitive currents (IC50 = 22 μM) in rat dorsal root ganglion neurons [2]. The compound has been evaluated in preclinical models of inflammatory and neuropathic pain and advanced to Phase III clinical trials for chronic neuropathic low back pain [3].

Why Ralfinamide Mesylate Is Not Interchangeable with Other Sodium Channel Blockers in Pain Research


Ralfinamide mesylate is not functionally equivalent to other sodium channel blockers due to its dual TTX-resistant/TTX-sensitive inhibition profile, voltage-dependent block of inactivated channels, and additional calcium channel and MAO-B modulatory activities [1]. Unlike lacosamide, which primarily enhances slow inactivation, or carbamazepine, which shows lower potency against TTX-resistant currents, ralfinamide exhibits a distinct biophysical fingerprint that directly impacts experimental outcomes [2]. Substituting with generic sodium channel blockers without verifying this specific pharmacological profile can lead to divergent and non-reproducible results in neuropathic pain models.

Quantitative Evidence Guide for Ralfinamide Mesylate Differentiation from Key Comparators


Selective Inhibition of TTX-Resistant vs. TTX-Sensitive Sodium Currents

Ralfinamide mesylate exhibits a twofold selectivity for blocking TTX-resistant sodium currents (IC50 = 10 μM) over TTX-sensitive currents (IC50 = 22 μM) in rat DRG neurons, a profile not shared by carbamazepine, which shows significantly lower potency against both current types [1].

Sodium Channel Blockade Neuropathic Pain Electrophysiology

Superior Efficacy Over Pregabalin in a Preclinical Model of Central Neuropathic Pain

In a rodent model of central neuropathic pain, ralfinamide demonstrated statistically significant superiority over placebo, whereas pregabalin, used as an active control, failed to show a significant difference from placebo [1].

Central Neuropathic Pain Preclinical Efficacy Spontaneous Pain

Comparable Efficacy to Gabapentin with No Interference in Basal Mechanical Sensitivity

Oral ralfinamide dose-dependently alleviated spared nerve injury-induced allodynia with efficacy comparable to gabapentin, but unlike gabapentin, ralfinamide did not affect basal mechanical sensitivity in naïve animals [1].

Neuropathic Pain Mechanical Allodynia Gabapentin Comparator

Long-Lasting Suppression of Spontaneous Neuropathic Pain After Oral Dosing

Oral administration of ralfinamide (80 mg/kg bid for 7 days preoperatively) significantly delayed autotomy onset (P=0.009) and reduced autotomy scores at day 63 (P=0.01) in a rat model of spontaneous neuropathic pain, indicating a durable, preemptive analgesic effect [1]. Postoperative dosing (30-60 mg/kg bid for 42 days) also produced sustained pain suppression.

Spontaneous Pain Preemptive Analgesia In Vivo Efficacy

Human Pharmacokinetics: Rapid Absorption and ~15-Hour Elimination Half-Life

In healthy male volunteers administered a single oral dose of 320 mg 14C-(S)-ralfinamide, the parent compound was rapidly and completely absorbed, with plasma elimination occurring mono-exponentially (half-life ~15 h) [1]. Total radioactivity was eliminated bi-phasically (terminal half-life 60 h in plasma) and was almost completely recovered (95%) by 192 h post-dose, with 94% excreted renally.

Pharmacokinetics ADME Oral Bioavailability

Optimal Research and Procurement Applications for Ralfinamide Mesylate


Investigating TTX-Resistant Sodium Channel (Nav1.8/Nav1.9) Contributions to Neuropathic Pain

Ralfinamide mesylate's ~2-fold selectivity for TTX-resistant over TTX-sensitive sodium currents (IC50 10 μM vs. 22 μM) makes it a valuable tool for dissecting the role of Nav1.8 and Nav1.9 channels in pain signaling [1]. Its voltage-dependent block of inactivated channels further mimics the pathological state of hyperexcitable neurons, providing a physiologically relevant model for analgesic development.

Preclinical Efficacy Studies Requiring Long-Lasting Analgesia After Finite Dosing

In studies requiring sustained pain relief after a limited treatment window—such as models of surgical neuropathic pain or preemptive analgesia—ralfinamide's ability to suppress spontaneous pain for over 8 weeks after a 7-day preoperative course is a key differentiating feature [1]. This property is not typically observed with gabapentinoids or conventional sodium channel blockers.

Comparative Pharmacology Studies Evaluating Central vs. Peripheral Pain Mechanisms

Ralfinamide's demonstrated superiority over pregabalin in a central neuropathic pain model [1], combined with its comparable efficacy to gabapentin in peripheral nerve injury models while sparing basal sensory function [2], positions it as a critical reference compound for studies seeking to differentiate central and peripheral pain pathways or to benchmark novel analgesics.

Reference Standard for Alpha-Aminoamide Sodium Channel Blocker Development

As a prototypical α-aminoamide sodium channel blocker with well-characterized in vitro potency, in vivo efficacy, and human pharmacokinetics (t½ ~15 h, 94% renal excretion) [1], ralfinamide mesylate serves as an essential reference standard for medicinal chemistry efforts aimed at developing next-generation analgesics within this chemical class.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ralfinamide mesylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.